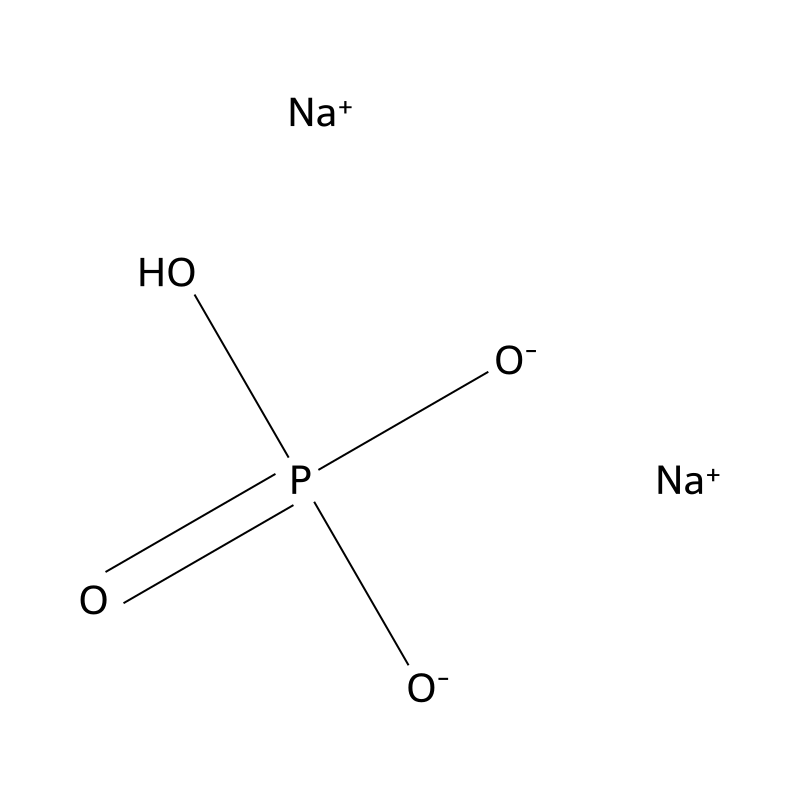

Disodium hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent in Biological Research

Disodium hydrogen phosphate, along with its conjugate acid sodium dihydrogen phosphate, form a buffer system commonly used in biological research []. This buffer system is effective in maintaining a desired pH range in aqueous solutions, which is crucial for many biological processes. The ability of disodium hydrogen phosphate to contribute to a stable pH environment makes it a valuable tool for experiments involving enzymes, proteins, and cells, all of which have specific pH ranges for optimal activity and function [].

Here's how it works: Disodium hydrogen phosphate readily accepts a proton (H+) in solution, acting as a weak base. Conversely, sodium dihydrogen phosphate can donate a proton, acting as a weak acid. By adjusting the ratio of these two components in the solution, researchers can create a buffer with a specific pKa (acid dissociation constant) that effectively resists changes in pH upon addition of small amounts of acid or base []. This buffering capacity is essential for maintaining the integrity and functionality of biological molecules during experiments.

Phosphate Source in Cell Culture Media

Disodium hydrogen phosphate, along with other phosphate salts, is a common component of cell culture media []. Phosphate plays a critical role in various cellular processes, including energy metabolism, cell signaling, and macromolecule synthesis. Disodium hydrogen phosphate provides a readily available source of inorganic phosphate for cultured cells, ensuring their proper growth and function []. The specific concentration of disodium hydrogen phosphate in cell culture media is typically optimized based on the specific cell line and experimental requirements.

Disodium hydrogen phosphate, also known as disodium phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula . It exists in various hydrated forms, including anhydrous, dihydrate, heptahydrate, and dodecahydrate. This compound is a white, hygroscopic powder that is soluble in water. Its pH in solution ranges from 8.0 to 11.0, indicating its moderately basic nature. Disodium hydrogen phosphate is primarily used as a buffer, protein stabilizer, and dispersant in various applications, particularly in food processing and pharmaceuticals .

In biological research, disodium hydrogen phosphate plays a vital role in buffer solutions. It acts as a weak base, accepting protons (H⁺) from the solution and helping to resist changes in pH. This buffering capacity is crucial for maintaining optimal conditions for biological processes like enzyme activity and cellular function [].

- Skin and eye irritant: Contact with skin or eyes can cause irritation []. Wear gloves and safety glasses when handling.

- Inhalation hazard: Inhalation of dust may irritate the respiratory system []. Use proper ventilation when working with the compound in powder form.

- Not flammable: Disodium hydrogen phosphate is not combustible but can decompose upon heating, releasing toxic fumes [].

- Neutralization Reaction:

The most common method of synthesis involves the neutralization of phosphoric acid with sodium hydroxide: - Industrial Preparation:

In industrial settings, it is produced via a two-step process:- Dicalcium phosphate reacts with sodium bisulfate to yield monosodium phosphate and calcium sulfate:

- The monosodium phosphate is then partially neutralized with sodium hydroxide:

- Dicalcium phosphate reacts with sodium bisulfate to yield monosodium phosphate and calcium sulfate:

- Thermal Decomposition:

Upon heating, disodium hydrogen phosphate can decompose to form tetrasodium pyrophosphate:

Disodium hydrogen phosphate exhibits several biological activities primarily due to its role as a buffering agent. It helps maintain pH levels in biological systems, which is crucial for enzymatic reactions and metabolic processes. Additionally, it has been utilized in saline laxatives for bowel preparation before medical procedures due to its osmotic properties that promote fluid retention in the intestines .

The synthesis of disodium hydrogen phosphate can be performed through:

- Neutralization of Phosphoric Acid: Mixing phosphoric acid with sodium hydroxide as described above.

- Industrial Methods: The two-step process involving dicalcium phosphate and sodium bisulfate provides a more efficient production route for large-scale applications.

- Recrystallization: Purification of the compound can be achieved through recrystallization from water or other suitable solvents .

Disodium hydrogen phosphate has diverse applications across various industries:

- Food Industry: It serves as a buffering agent to stabilize pH levels in products such as evaporated milk and instant puddings. It also acts as an anti-caking agent in powdered products .

- Pharmaceuticals: Used in formulations to maintain pH balance and enhance drug stability.

- Water Treatment: Acts as a scale inhibitor in water softening processes by preventing calcium carbonate precipitation .

- Laboratory Use: Employed in buffer solutions for biochemical assays and molecular biology applications.

Studies on disodium hydrogen phosphate interactions primarily focus on its buffering capacity and compatibility with other compounds:

- Buffering Studies: It effectively maintains stable pH levels when mixed with other acids or bases, making it valuable in biochemical assays.

- Compatibility with Other Salts: Disodium hydrogen phosphate can interact with various metal ions, forming precipitates such as lead phosphate when mixed with lead nitrate solutions3.

- Saline Laxative Effects: Its osmotic properties allow it to draw water into the intestines when used in therapeutic applications for constipation relief .

Disodium hydrogen phosphate belongs to a broader category of sodium phosphates. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Monosodium Phosphate | NaH₂PO₄ | Used primarily as a food additive and buffering agent. |

| Trisodium Phosphate | Na₃PO₄ | Stronger base; used in cleaning agents and food processing. |

| Sodium Dihydrogen Phosphate | Na₂HPO₄ | Functions similarly but has different solubility properties. |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | Used mainly as a food additive and emulsifier; derived from disodium hydrogen phosphate upon heating. |

Disodium hydrogen phosphate is unique due to its moderate basicity and specific buffering capabilities that make it particularly useful in food processing and laboratory settings .

Neutralization Reaction Mechanisms

The industrial synthesis of disodium hydrogen phosphate primarily relies on neutralization reactions between phosphoric acid and various sodium-containing bases [1]. The most commonly employed neutralization reaction involves the direct combination of phosphoric acid with sodium hydroxide, following the stoichiometric equation: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O [1] [8]. This reaction represents a classic acid-base neutralization where the triprotic phosphoric acid donates two of its three available protons to the strong base sodium hydroxide [9] [10].

The neutralization mechanism proceeds through a stepwise process where phosphoric acid undergoes sequential deprotonation [10] [11]. Initially, phosphoric acid dissociates into hydrogen ions and dihydrogen phosphate ions in aqueous solution [11]. When sodium hydroxide is introduced, the hydroxide ions from the completely dissociated base rapidly accept protons from the phosphoric acid [10]. The first proton donation corresponds to the formation of dihydrogen phosphate anions, while the second proton removal leads to the formation of hydrogen phosphate anions, which combine with sodium cations to yield disodium hydrogen phosphate [10].

Alternative neutralization pathways utilize sodium carbonate as the neutralizing agent [1] [6]. The reaction between phosphoric acid and sodium carbonate follows the equation: 2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O, though controlled stoichiometry allows for the selective formation of disodium hydrogen phosphate [6] [21]. This carbonate-based neutralization offers advantages in terms of raw material costs and eliminates the need for handling concentrated sodium hydroxide solutions [21].

A third neutralization approach employs sodium bicarbonate, where the reaction proceeds as: H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O [17] [18]. The bicarbonate neutralization method provides enhanced control over reaction exothermicity due to the gradual release of carbon dioxide, which acts as a heat sink during the process [17]. Research demonstrates that sodium bicarbonate neutralization can achieve high-purity disodium hydrogen phosphate with purities exceeding 99.6% when proper temperature and pH controls are maintained [2].

Industrial-scale neutralization processes typically operate under carefully controlled conditions to optimize product quality and yield [2] [6]. Temperature control ranges from 80°C to 100°C during the neutralization phase, with pH monitoring maintained between 8.7 and 9.2 to ensure complete conversion to the desired disodium salt [2]. The reaction time varies from 2 to 4 hours depending on the scale of operation and the specific neutralization pathway employed [2].

Table 1: Neutralization Reaction Parameters and Conditions

| Neutralization Method | Chemical Equation | Reaction Temperature (°C) | pH Control Range | Reaction Time (hours) | Product Purity (%) |

|---|---|---|---|---|---|

| Phosphoric Acid + Sodium Hydroxide | H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O | 80-100 | 8.7-9.2 | 2-4 | 99.6 |

| Phosphoric Acid + Sodium Carbonate | 2H₃PO₄ + 3Na₂CO₃ → 2Na₃PO₄ + 3CO₂ + 3H₂O | 25-85 | 8.0-9.5 | 1-3 | 98.5-99.2 |

| Phosphoric Acid + Sodium Bicarbonate | H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3CO₂ + 3H₂O | 25-80 | 8.5-9.0 | 1-2 | 98.0-99.0 |

| Two-step process (Dicalcium phosphate route) | CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄ | 25-60 | 6.5-8.0 | 3-6 | 97.5-98.5 |

| Industrial continuous process | H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O | 80-120 | 8.5-9.0 | 1-2 | 99.0-99.5 |

Raw Material Sourcing Strategies

Phosphate Rock Processing

Phosphate rock serves as the primary raw material for phosphoric acid production, which subsequently undergoes neutralization to produce disodium hydrogen phosphate [16] [26]. The global phosphate rock resources are predominantly derived from two geological origins: sedimentary deposits found in Morocco, Algeria, Jordan, and the United States, and igneous deposits located in South Africa, Brazil, and the Kola Peninsula [26]. Sedimentary phosphate rocks typically contain 28-35% phosphorus pentoxide content, while igneous sources provide higher grades ranging from 38-42% phosphorus pentoxide [16] [26].

The processing of phosphate rock involves multiple beneficiation steps designed to separate phosphate minerals from impurities and non-phosphate materials [16]. Florida phosphate rock processing begins with wet screening to separate pebble rock larger than 1.43 millimeters from smaller fractions [16]. The material undergoes size classification using hydrocyclones and mesh screens, followed by two-stage flotation to remove silicate and carbonate impurities [16]. The flotation process employs hydrophilic or hydrophobic chemical reagents with aeration to achieve effective separation of suspended particles [16].

North Carolina phosphate rock processing differs significantly due to the absence of pebble rock [16]. The process utilizes 10-mesh screens for initial separation, with fractions smaller than 10 mesh subjected to two-stage flotation similar to Florida operations [16]. Western phosphate deposits in southeastern Idaho and northeastern Utah require distinct processing approaches [16]. Idaho deposits undergo crushing, grinding, and classification, potentially followed by filtration and drying depending on phosphoric acid plant requirements [16]. Utah deposits, being lower grade and harder, necessitate extensive crushing and grinding to liberate phosphate from gangue materials [16].

Advanced phosphate rock processing techniques include calcination for specific applications [16] [32]. North Carolina facilities calcine a portion of beneficiated rock at temperatures between 800°C and 825°C for green phosphoric acid production, which serves as raw material for super phosphoric acid and purified phosphoric acid manufacturing [16]. The calcination process removes organic components and improves the reactivity of phosphate rock in subsequent chemical processing [32].

Raw material quality specifications for disodium hydrogen phosphate production require phosphate rock with minimum 60% tricalcium phosphate content and maximum impurity levels of 3% iron oxide, 4% aluminum oxide, and 8% silica [16]. Particle size requirements typically specify 60% by weight passing a 200-mesh sieve to ensure optimal reaction kinetics during phosphoric acid production [16].

Byproduct Utilization from Phosphoric Acid Production

Phosphoric acid production through the wet process generates substantial quantities of byproducts that can be strategically utilized in disodium hydrogen phosphate manufacturing [23] [26]. The primary byproduct, phosphogypsum (calcium sulfate dihydrate), is produced at a rate of approximately 5 tons per ton of phosphoric acid manufactured [23] [26]. This crystalline material, while considered waste in many jurisdictions due to radioactivity concerns, contains residual phosphoric acid that can be recovered through washing and reprocessing operations [23] [26].

Fluosilicic acid represents a valuable byproduct generated during phosphoric acid production, with typical yields of 20-40 kilograms per ton of phosphorus pentoxide [26]. The fluosilicic acid concentration ranges from 20-25% and can be recovered through scrubbing operations of gaseous emissions from the phosphoric acid reactor [26]. This byproduct finds applications in fluorine recovery and glass etching operations, providing an additional revenue stream for disodium hydrogen phosphate manufacturers [26].

Filtrate liquors from phosphogypsum separation contain dissolved phosphates that can be concentrated and recycled back into the disodium hydrogen phosphate production process [26]. Evaporation and crystallization of these liquors can recover 0.5-1.0 cubic meters of phosphate-rich solution per ton of phosphorus pentoxide processed [26]. The economic value of recovered phosphates ranges from 50-150 dollars per ton, making this byproduct utilization economically attractive [26].

Steam condensate recovery systems capture thermal energy from the phosphoric acid concentration process [26]. The recovered steam, typically 0.8-1.5 cubic meters per ton of phosphorus pentoxide, can be utilized for heating requirements in the disodium hydrogen phosphate crystallization and drying operations [26]. This heat integration reduces overall energy consumption by 15-25% compared to systems without byproduct thermal recovery [26].

Wash waters from phosphogypsum processing, while containing low concentrations of phosphoric acid, can be clarified and recycled for use in phosphate rock washing operations [26]. The volume of recoverable wash water ranges from 2-4 cubic meters per ton of phosphorus pentoxide, contributing to water conservation efforts and reducing freshwater consumption in the overall manufacturing process [26].

Table 2: Raw Material Specifications and Sourcing Parameters

| Raw Material | Chemical Composition (%) | Major Sources | Processing Requirements | Typical Particle Size (mesh) | Storage Requirements |

|---|---|---|---|---|---|

| Phosphate Rock (Sedimentary) | 28-35% P₂O₅ | Morocco, Algeria, Jordan, USA | Beneficiation, flotation | 200-325 | Dry, covered storage |

| Phosphate Rock (Igneous) | 38-42% P₂O₅ | South Africa, Brazil, Kola | Crushing, grinding | 150-200 | Dry, covered storage |

| Phosphoric Acid (Wet Process) | 52-54% P₂O₅ | Global wet process plants | Concentration, purification | Liquid | Stainless steel tanks |

| Phosphoric Acid (Thermal Process) | 85% P₂O₅ | Thermal process facilities | High purity grade | Liquid | Stainless steel tanks |

| Sodium Hydroxide (Industrial) | 50% NaOH | Chlor-alkali plants | Dilution to 25-30% | Liquid/Flakes | Corrosion resistant tanks |

| Sodium Carbonate (Soda Ash) | 99.2% Na₂CO₃ | Trona deposits, Leblanc process | Dissolution in water | 20-100 | Moisture protected |

| Sodium Bicarbonate | 99.5% NaHCO₃ | Solvay process | Direct use or dissolution | 80-200 | Moisture protected |

Advanced Manufacturing Techniques

Crystallization Process Optimization

Crystallization process optimization represents a critical aspect of disodium hydrogen phosphate manufacturing, directly influencing product purity, particle size distribution, and hydration state [12] [15]. The crystallization behavior of disodium hydrogen phosphate is highly dependent on temperature, supersaturation conditions, and the presence of seed crystals [15]. Research demonstrates that different hydrated forms can be selectively obtained by controlling the crystallization temperature: dodecahydrate forms below 35°C, heptahydrate between 35.4°C and 48°C, dihydrate between 48.4°C and 95°C, and anhydrous forms above 95°C [21].

Slow cooling crystallization techniques provide superior control over crystal morphology and size distribution [15]. The optimal cooling rate ranges from 0.15°C to 0.5°C per day, allowing sufficient time for ordered crystal growth while minimizing the formation of metastable phases [15]. Supersaturation index control between 1.2 and 1.8 ensures consistent nucleation rates without excessive spontaneous precipitation that leads to fine particle formation [15]. The process duration typically extends 20-30 days for complete crystallization, but produces large, well-formed crystals with particle sizes ranging from 100 to 2000 micrometers [15].

Seeded crystallization offers enhanced control over the final product characteristics by providing predetermined nucleation sites [15]. Seed crystals are introduced at supersaturation indices between 1.1 and 1.5, with seed loading typically 2-5% by weight of the expected product yield [15]. The seeded approach reduces crystallization time to 10-20 days while maintaining good crystal quality and uniformity [15]. Temperature control during seeded crystallization requires precise regulation within ±0.5°C to prevent dissolution of seed crystals or uncontrolled secondary nucleation [15].

Fluidized bed crystallization represents an advanced technique for continuous production of disodium hydrogen phosphate with uniform particle characteristics [29] [31]. The process operates at temperatures between 25°C and 50°C with supersaturation indices ranging from 1.3 to 2.0 [29]. Fluidization velocity control ensures proper mixing and prevents particle agglomeration while maintaining individual crystal growth [29]. The crystallization time reduces dramatically to 2-8 hours, enabling continuous production with consistent product quality [29] [31].

Solution chemistry optimization involves careful control of impurity levels and pH buffering during crystallization [24] [42]. The presence of foreign ions can significantly alter crystallization kinetics and final crystal structure [24]. Calcium ions at concentrations above 100 parts per million can lead to the formation of calcium phosphate coprecipitates, reducing product purity [42]. Iron and aluminum impurities affect crystal habit and can cause discoloration of the final product [24].

Table 3: Crystallization Process Parameters and Optimization Conditions

| Crystallization Method | Temperature Range (°C) | Cooling Rate (°C/day) | Supersaturation Index | Crystal Form Obtained | Particle Size (μm) | Process Duration |

|---|---|---|---|---|---|---|

| Slow Cooling Technique | 35-95 | 0.15-0.5 | 1.2-1.8 | Heptahydrate/Dodecahydrate | 100-2000 | 20-30 days |

| Controlled Evaporation | 40-80 | Variable | 1.5-2.5 | Dihydrate/Anhydrous | 50-500 | 5-15 days |

| Seeded Crystallization | 25-60 | 0.1-0.3 | 1.1-1.5 | Controlled hydrate | 200-1000 | 10-20 days |

| Fluidized Bed Crystallization | 25-50 | Not applicable | 1.3-2.0 | Uniform particles | 100-800 | 2-8 hours |

| Spray Drying Crystallization | 110-220 | Rapid | 2.0-3.0 | Spherical particles | 3-50 | Minutes |

Energy-Efficient Dehydration Methods

Energy-efficient dehydration of disodium hydrogen phosphate represents a significant operational cost component in industrial manufacturing [12] [32]. The dehydration process must carefully balance energy consumption with product quality preservation, particularly for hydrated forms that undergo phase transitions during water removal [12]. Thermal analysis reveals that crystalline dodecahydrate undergoes dehydration at temperatures below 113°C, losing two water molecules initially, followed by additional water loss between 113°C and 234°C corresponding to five molecules [15].

Rotary kiln drying provides high-capacity dehydration with energy consumption ranging from 450 to 650 kilowatt-hours per ton of product [32]. Operating temperatures between 120°C and 250°C enable complete dehydration to anhydrous forms while maintaining product density and handling characteristics [32]. The rotary kiln design allows for countercurrent heat exchange, improving thermal efficiency by 20-30% compared to conventional static drying systems [32]. Residence time control between 2-4 hours ensures complete moisture removal while preventing thermal decomposition of the phosphate structure [32].

Fluidized bed drying offers improved heat transfer efficiency with reduced energy consumption of 300-450 kilowatt-hours per ton [32]. The fluidization process maintains individual particle movement, promoting uniform heating and moisture removal throughout the particle bed [32]. Operating temperatures range from 80°C to 150°C, significantly lower than rotary kiln systems, reducing the risk of thermal degradation [32]. The shorter drying time of 1-3 hours increases production throughput while maintaining final moisture content below 0.8% [32].

Spray drying technology provides rapid dehydration with unique particle morphology characteristics [36] [37]. The process involves atomizing aqueous disodium hydrogen phosphate solutions into fine droplets within a heated chamber maintained at inlet temperatures of 110-220°C [36] [37]. The rapid drying process, completed within minutes, produces spherical particles with improved flowability and dissolution characteristics [36] [37]. Energy consumption ranges from 400-600 kilowatt-hours per ton, but the continuous operation and high production rates offset the higher energy intensity [36] [37].

Vacuum drying represents the most energy-efficient dehydration method, consuming only 200-350 kilowatt-hours per ton [33]. The reduced pressure environment lowers the boiling point of water, enabling dehydration at temperatures between 60°C and 100°C [33]. This gentle thermal treatment preserves crystal structure and minimizes thermal stress on the product [33]. The extended drying time of 4-8 hours is compensated by the superior product quality and reduced energy costs [33].

Microwave-assisted dehydration offers selective heating of water molecules within the crystal structure [20]. The dielectric heating mechanism provides uniform temperature distribution throughout the particle volume, reducing thermal gradients that can cause crystal defects [20]. Energy consumption ranges from 250-400 kilowatt-hours per ton with drying times of 1-2 hours [20]. The process requires careful control to prevent overheating and maintains final moisture content below 0.6% [20].

Heat recovery systems integrated with dehydration operations capture waste heat from hot product streams and combustion gases [26]. Steam generation from waste heat can provide 40-60% of the thermal energy requirements for subsequent batches [26]. Thermal storage systems using phase change materials can store excess heat during peak production periods for use during startup operations [26].

Table 4: Dehydration Methods and Energy Efficiency Parameters

| Dehydration Method | Operating Temperature (°C) | Energy Consumption (kWh/ton) | Drying Time | Final Moisture Content (%) | Product Quality | Capital Cost Relative |

|---|---|---|---|---|---|---|

| Rotary Kiln Drying | 120-250 | 450-650 | 2-4 hours | 0.1-0.5 | High density | High |

| Fluidized Bed Drying | 80-150 | 300-450 | 1-3 hours | 0.2-0.8 | Good flowability | Medium |

| Spray Drying | 110-220 | 400-600 | 5-15 minutes | 0.5-1.0 | Spherical particles | High |

| Vacuum Drying | 60-100 | 200-350 | 4-8 hours | 0.1-0.3 | Preserved structure | Medium |

| Freeze Drying | -70 to -10 | 800-1200 | 24-48 hours | 0.05-0.2 | Minimal degradation | Very High |

| Microwave Drying | 40-80 | 250-400 | 1-2 hours | 0.2-0.6 | Uniform heating | Medium |

Table 5: Phosphoric Acid Byproduct Utilization Strategies

| Byproduct | Quantity per ton P₂O₅ | Recovery Method | Potential Applications | Economic Value ($/ton) | Environmental Impact |

|---|---|---|---|---|---|

| Phosphogypsum (CaSO₄·2H₂O) | 4.5-5.0 tons | Filtration, washing | Cement production, road base | 10-25 | Radioactive content concern |

| Fluosilicic Acid (H₂SiF₆) | 20-40 kg | Scrubbing, concentration | Fluorine recovery, glass etching | 200-400 | Fluorine emission control |

| Filtrate Liquors | 0.5-1.0 m³ | Evaporation, crystallization | Phosphate recovery | 50-150 | Phosphate discharge reduction |

| Wash Waters | 2-4 m³ | Clarification, recycling | Process water recycling | 5-15 | Water conservation |

| Steam Condensate | 0.8-1.5 m³ | Steam recovery system | Heat recovery | 20-50 | Energy conservation |

| Calcium Sulfate Hemihydrate | 2-3 tons | Recrystallization | Building materials | 15-30 | Waste minimization |

pH-Dependent Speciation

Disodium hydrogen phosphate exhibits complex pH-dependent speciation in aqueous solutions due to its position within the phosphoric acid system. The compound exists as one of four possible phosphate species, with its predominance determined by solution pH relative to the three dissociation constants of phosphoric acid [1] [2].

The fundamental equilibria governing phosphate speciation are defined by three distinct pKa values: pKa₁ = 2.15, pKa₂ = 7.21, and pKa₃ = 12.38 [2] [3]. At physiological and near-neutral pH conditions, disodium hydrogen phosphate primarily exists as HPO₄²⁻ ions, which represent the dibasic form of phosphoric acid [1] [4].

The speciation behavior demonstrates pronounced sensitivity to ionic strength effects, as described by Debye-Hückel theory [5]. Research indicates that the position of maximal H₂PO₄⁻ concentration shifts by almost an entire pH unit when ionic strength varies [5]. This phenomenon becomes particularly significant in concentrated solutions where the apparent pKa values deviate from their thermodynamic constants.

Aqueous solutions of disodium hydrogen phosphate exhibit moderately basic characteristics, with pH values ranging from 8.0 to 11.0 depending on concentration [1] [6]. A 5% solution typically maintains pH between 8.9 and 9.2 [2] [7], while 1% solutions show pH values of 9.0 to 9.6 [8] [9]. The basic nature results from the hydrolysis reaction: HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻ [1].

The compound demonstrates excellent water solubility across all hydrated forms, with the dihydrate showing solubility of 93 grams per liter at 20°C [10]. This high solubility facilitates complete dissociation into constituent ions: Na⁺ and HPO₄²⁻, enabling effective participation in aqueous equilibria [11].

Buffer Capacity Mechanisms

Disodium hydrogen phosphate functions as a critical component in phosphate buffer systems, operating through a conjugate acid-base pair mechanism with sodium dihydrogen phosphate [4] [12]. The buffering action relies on the reversible equilibrium: H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺, which corresponds to the second dissociation of phosphoric acid with pKa₂ = 7.21 [4] [3].

The Henderson-Hasselbalch equation governs buffer behavior: pH = pKa + log([HPO₄²⁻]/[H₂PO₄⁻]) [13] [14]. Optimal buffer capacity occurs when the ratio of conjugate base to acid equals unity, corresponding to pH = pKa₂ [13]. The phosphate buffer system demonstrates maximum effectiveness in the pH range of 6.2 to 8.2, encompassing ±1 pH unit from the pKa₂ value [3] [15].

The mechanism involves neutralization of added acids through reaction with the dibasic phosphate: Na₂HPO₄ + H⁺ → NaH₂PO₄ [4]. Conversely, added bases are neutralized by the monobasic phosphate: NaH₂PO₄ + OH⁻ → Na₂HPO₄ + H₂O [4]. This dual capacity for acid and base neutralization provides excellent pH stability.

Buffer capacity demonstrates direct proportionality to total phosphate concentration [13]. Higher concentrations of the phosphate pair result in greater resistance to pH changes upon addition of strong acids or bases. The system shows particularly robust performance in biological applications due to its compatibility with physiological pH ranges [12].

Preparation of phosphate buffers requires careful calculation of component ratios using the Henderson-Hasselbalch equation [13] [14]. For example, preparation of pH 7.4 buffer with 0.25 M total phosphate concentration requires 0.1 M NaH₂PO₄ and 0.15 M Na₂HPO₄ [13]. The buffer maintains stability over extended periods when properly prepared and stored under appropriate conditions [15].

Thermal Decomposition Pathways

Pyrophosphate Formation Kinetics

The thermal decomposition of disodium hydrogen phosphate follows a well-characterized pathway leading to pyrophosphate formation through molecular dehydration. The fundamental reaction proceeds according to: 2 Na₂HPO₄ → Na₄P₂O₇ + H₂O [1] [16]. This transformation typically occurs at temperatures between 240°C and 450°C, representing a critical temperature range for industrial pyrophosphate production [17] [16].

Kinetic studies reveal that pyrophosphate formation proceeds through a condensation mechanism involving the elimination of water molecules between adjacent phosphate groups [18]. Thermo-Raman spectroscopy investigations demonstrate systematic progression through multiple intermediate hydrated forms before reaching the anhydrous state necessary for pyrophosphate formation [18]. The process exhibits temperature-dependent kinetics, with higher temperatures accelerating the dehydration and subsequent condensation reactions.

The formation mechanism involves initial dehydration of crystal water, followed by structural rearrangement to enable P-O-P bond formation [18] [19]. Monitoring studies using simultaneous thermogravimetric analysis coupled with spectroscopic techniques reveal distinct stages: complete removal of hydration water by 240°C, followed by intermolecular condensation between 240°C and 450°C [18]. The reaction proceeds through elimination of structural water, creating bridging oxygen atoms between phosphorus centers.

Industrial production utilizes controlled heating at approximately 500°C to ensure complete conversion while minimizing unwanted side reactions [17] [20]. The process requires careful temperature control, as excessive heating above 450°C may lead to further decomposition into sodium metaphosphate compounds [17]. Optimal conditions balance conversion efficiency with product purity, typically achieving yields exceeding 95% under proper thermal management.

Research indicates that the pyrophosphate formation rate depends significantly on particle size, moisture content, and heating rate [21]. Finer particles demonstrate faster conversion kinetics due to increased surface area, while controlled heating rates prevent localized overheating that could compromise product quality [21]. The presence of trace impurities may also influence reaction kinetics and final product characteristics.

High-Temperature Phase Transitions

Disodium hydrogen phosphate undergoes a complex series of phase transitions during thermal treatment, involving both dehydration and structural reorganization processes. The thermal behavior varies significantly among different hydrated forms, with each exhibiting characteristic transition temperatures and associated mass losses [6] [22].

The dodecahydrate form demonstrates the most complex thermal behavior, undergoing multiple distinct phase transitions [22]. Initial transformation occurs at 30-35°C, corresponding to the α-form to β-form transition in the crystal structure [19]. This polymorphic transition involves reorganization of the hydrogen bonding network without significant mass loss.

Systematic dehydration proceeds through five distinct stages as temperature increases [18] [6]. The first stage, occurring between 35°C and 48°C, involves loss of five water molecules, converting Na₂HPO₄·12H₂O to Na₂HPO₄·7H₂O [22] [18]. The second stage, from 48°C to 92.5°C, removes an additional five water molecules, yielding Na₂HPO₄·2H₂O [6] [23]. Complete dehydration to the anhydrous form occurs between 92.5°C and 240°C [6] [2].

Thermogravimetric analysis reveals characteristic mass losses corresponding to each dehydration step [6] [23]. The dodecahydrate loses approximately 61% of its mass during complete dehydration, while the heptahydrate loses about 50%, and the dihydrate approximately 22% [8]. These values align with theoretical calculations based on water content in each hydrated form.

Beyond 240°C, the anhydrous disodium hydrogen phosphate begins thermal decomposition through condensation reactions [2] [16]. The major transformation involves pyrophosphate formation, characterized by elimination of water molecules and P-O-P bond formation [16]. This process continues up to approximately 450°C, where tetrasodium pyrophosphate becomes the dominant product [17] [16].

At temperatures exceeding 450°C, further decomposition may occur, potentially forming sodium metaphosphate and other complex phosphate species [2] [17]. These high-temperature transformations involve breaking and reforming of phosphorus-oxygen bonds, leading to increasingly complex condensed phosphate structures. The exact products depend on temperature, residence time, and atmospheric conditions during heating.

Surface and Colloidal Properties

Disodium hydrogen phosphate exhibits significant surface-active properties that contribute to its effectiveness in various applications requiring interface modification and colloidal stabilization. The compound demonstrates ability to reduce surface tension in aqueous solutions through ionic interactions at liquid-air and liquid-solid interfaces [24] [25].

The surface activity primarily results from the asymmetric charge distribution of the HPO₄²⁻ ion, which can orient preferentially at interfaces [25]. This orientation capability enables the compound to function as an emulsifier in oil-water systems, stabilizing dispersions through electrostatic interactions and reduced interfacial tension [25] [24]. The mechanism involves positioning of phosphate groups toward the aqueous phase while sodium cations provide charge balance.

Colloidal stabilization occurs through multiple mechanisms, including electrostatic repulsion and steric hindrance effects [26]. The compound readily forms complexes with divalent metal ions such as calcium and magnesium, effectively sequestering these ions and preventing precipitation that could destabilize colloidal systems [27] [26]. This chelation capability proves particularly valuable in water treatment applications where scale formation must be prevented.

The hygroscopic nature of disodium hydrogen phosphate contributes to its anti-caking properties in powdered systems [27] [2]. The compound readily absorbs moisture from the atmosphere, creating a thin hydration layer around particles that prevents aggregation through capillary forces [27]. This property makes it valuable as an anti-caking agent in food processing and pharmaceutical applications.

Dispersing ability results from the compound's capacity to maintain particle suspension through charge stabilization [24]. The phosphate ions adsorb onto particle surfaces, imparting negative charge that creates electrostatic repulsion between particles [26]. This mechanism prevents flocculation and sedimentation in colloidal systems, maintaining stable dispersions over extended periods.

The complexing ability extends to various metal ions beyond calcium and magnesium, including transition metals and heavy metals [27] [26]. Formation constants vary with the specific metal ion, but generally favor divalent cations over monovalent species [26]. This selective complexation enables use in applications requiring metal ion control, such as water treatment and food preservation systems.

| Hydrate Form | Chemical Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Appearance | Solubility in Water |

|---|---|---|---|---|---|---|

| Anhydrous | Na₂HPO₄ | 141.96 | 1.70 | 243-245 | White powder | Highly soluble |

| Dihydrate | Na₂HPO₄·2H₂O | 177.99 | 2.066 | 92.5 | White crystals | 93 g/L (20°C) [10] |

| Heptahydrate | Na₂HPO₄·7H₂O | 268.07 | 1.679 | 48 | White granular | Highly soluble |

| Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | 1.524 | 35 | Translucent crystals | Highly soluble |

| Parameter | Value |

|---|---|

| pH of 5% solution | 8.9-9.2 [2] [7] |

| pH of 1% solution | 9.0-9.6 [8] [9] |

| pKa₁ | 2.15 [2] [3] |

| pKa₂ | 7.21 [2] [3] |

| pKa₃ | 12.38 [2] [3] |

| Buffer capacity optimal range | pH 6.2-8.2 [3] [15] |

| Temperature Range (°C) | Process | Product Formed | Mass Loss (%) |

|---|---|---|---|

| 30-35 | α-form transition [19] | α-Na₂HPO₄·12H₂O | ~5 |

| 35-48 | Loss of 5 water molecules [22] [18] | Na₂HPO₄·7H₂O | ~14 |

| 48-92.5 | Dehydration to dihydrate [6] [23] | Na₂HPO₄·2H₂O | ~18 |

| 92.5-240 | Complete dehydration [6] [2] | Na₂HPO₄ | ~25 |

| 240-450 | Conversion to pyrophosphate [17] [16] | Na₄P₂O₇ | - |

| >450 | Further decomposition [2] [17] | Sodium metaphosphate | - |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

Associated Chemicals

Disodium phosphate dodecahydrate;10039-32-4

Disodium phosphate dihydrate; 10028-24-7

Wikipedia

Drug Warnings

FDA has become aware of reports of acute phosphate nephropathy, a type of acute kidney injury, associated with the use of oral sodium phosphate products (OSP) for bowel cleansing prior to colonoscopy or other procedures. These products include the prescription products, Visicol and OsmoPrep, and OSPs available over-the-counter without a prescription as laxatives (e.g., Fleet Phospho-soda). In some cases when used for bowel cleansing, these serious adverse events have occurred in patients without identifiable factors that would put them at risk for developing acute kidney injury. We cannot rule out, however, that some of these patients were dehydrated prior to ingestion of OSPs or they did not drink sufficient fluids after ingesting OSP. Acute phosphate nephropathy is a form of acute kidney injury that is associated with deposits of calcium-phosphate crystals in the renal tubules that may result in permanent renal function impairment. Acute phosphate nephropathy is a rare, serious adverse event that has been associated with the use of OSPs. The occurrence of these events was previously described in an Information for Healthcare Professionals sheet and an FDA Science Paper issued in May 2006. Additional cases of acute phosphate nephropathy have been reported to FDA and described in the literature since these were issued. Individuals who appear to have an increased risk of acute phosphate nephropathy following the use of OSPs include persons: who are over age 55; who are hypovolemic or have decreased intravascular volume; who have baseline kidney disease, bowel obstruction, or active colitis; and who are using medications that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]). As a result of new safety information received, FDA is requiring the manufacturer of Visicol and OsmoPrep, the two OSPs available by prescription only, to add a Boxed Warning to the labeling for these products. FDA is also requiring that the manufacturer develop and implement a risk evaluation and mitigation strategy (REMS), which will include a Medication Guide, to ensure that the benefits of these products outweigh the risk of acute phosphate nephropathy, and to conduct a postmarketing clinical trial to further assess the risk of acute kidney injury with use of these products.

This phosphate should not be confused with tribasic sodium phosphate which is very alkaline and has caustic action.

Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients). /Monobasic or dibasic sodium or potassium phosphate/

For more Drug Warnings (Complete) data for DISODIUM HYDROGEN PHOSPHATE (57 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACIDITY_REGULATOR; EMULSIFIER; TEXTURIZER; THICKENER; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

By treating phosphoric acid with a slight excess of soda ash, boiling the solution to drive off carbon dioxide and cooling to permit the dodecahydrate to crystallize.

... The disodium /phosphate/ is produced from phosphoric acid and sodium carbonate.

Sodium monophosphates are usually produced by neutralization of phosphoric acid with soda ash or caustic soda. The latter is predominantly used in Germany, while in the United States, the less expensive soda ash prevails. The basicity of sodium carbonate is insufficient for the formation of trisodium phosphate, so that caustic soda must be used in this step. The phosphates crystallize from the solutions as hydrates and are separated by centrifugation. Anhydrous salts are obtained by dehydration in rotary dryers or directly from the solutions by spray drying or in rotary kilns. Both thermal phosphoric acid and the cheaper wet phosphoric acid are used as starting materials. The very pure thermal phosphoric acid is generally used in the production of food-grade phosphates. /Sodium monophosphates/

Both thermal and purified wet phosphoric acid are used in production. In a process developed in the 1980s, acidic phosphate solution (CaHPO4 in the presence of H3PO4) is treated with NaHSO4, whereby purification occurs through precipitation of gypsum. Neutralization with NaOH is carried out in a second stage. Salts are obtained from the neutralized solutions by evaporation, crystallization, and centrifugation. The desired hydrate is obtained by appropriate temperature control. The anhydrous product is also produced by dehydration of the solution in a spray drying tower. Careful temperature control is required to avoid formation of tetrasodium diphosphate.

General Manufacturing Information

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Phosphoric acid, sodium salt (1:2): ACTIVE

Incompatibilities: alkaloids, antipyrine, chloral hydrate, lead acetate, pyrogallol, resorcinol.

Addition of disodium phosphate to pickle /solution for cured meat/ ... had no effect on ... Staphylococci.

... Gelling strength of agar gel was significantly increased by addition of 0.12-0.3% disodium phosphate.

... Increases binding properties of fish proteins ... .

For more General Manufacturing Information (Complete) data for DISODIUM HYDROGEN PHOSPHATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/

Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/

Storage Conditions

Interactions

Disodium phosphate increased the antirachitic activity of vitamin D3 in 3 week old rats.

Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.

Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/

For more Interactions (Complete) data for DISODIUM HYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air. /Disodium Phosphate Heptahydrate/

Readily loses 5 mols water on exposure to air at ordinary temp. /Disodium Phosphate Dodecahydrate/

Dates

Schanz S, Kruis W, Mickisch O, Kuppers B, Berg P, Frick B, Heiland G, Huppe D, Schenck B, Horstkotte H, Winkler A: Bowel Preparation for Colonoscopy with Sodium Phosphate Solution versus Polyethylene Glycol-Based Lavage: A Multicenter Trial. Diagn Ther Endosc. 2008;2008:713521. doi: 10.1155/2008/713521. [PMID:18645612]

Ehrenpreis ED: Increased serum phosphate levels and calcium fluxes are seen in smaller individuals after a single dose of sodium phosphate colon cleansing solution: a pharmacokinetic analysis. Aliment Pharmacol Ther. 2009 Jun 1;29(11):1202-11. doi: 10.1111/j.1365-2036.2009.03987.x. Epub 2009 Feb 27. [PMID:19298584]

Razzaque MS: Phosphate toxicity: new insights into an old problem. Clin Sci (Lond). 2011 Feb;120(3):91-7. doi: 10.1042/CS20100377. [PMID:20958267]

Biber J, Hernando N, Forster I: Phosphate transporters and their function. Annu Rev Physiol. 2013;75:535-50. doi: 10.1146/annurev-physiol-030212-183748. [PMID:23398154]

FDA Guide: Sodium Phosphate Tablet

ChemIDPlus: Sodium Phosphate